molecular formula C13H18OS B14318927 {[(3-Methylbut-2-en-1-yl)oxy](methylsulfanyl)methyl}benzene CAS No. 112607-91-7

{[(3-Methylbut-2-en-1-yl)oxy](methylsulfanyl)methyl}benzene

Katalognummer: B14318927
CAS-Nummer: 112607-91-7
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: GGGMKPFRSIPPQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{(3-Methylbut-2-en-1-yl)oxymethyl}benzene is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.351 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a 3-methylbut-2-en-1-yloxy group and a methylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene typically involves the reaction of 3-methylbut-2-en-1-ol with a benzyl chloride derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

{(3-Methylbut-2-en-1-yl)oxymethyl}benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

{(3-Methylbut-2-en-1-yl)oxymethyl}benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {(3-Methylbut-2-en-1-yl)oxymethyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {(3-Methylbut-2-en-1-yl)oxymethyl}benzene
  • (3-Methyl-3-buten-1-yn-1-yl)benzene
  • Benzene, (3-methyl-3-buten-1-yn-1-yl)-

Uniqueness

{(3-Methylbut-2-en-1-yl)oxymethyl}benzene is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

112607-91-7

Molekularformel

C13H18OS

Molekulargewicht

222.35 g/mol

IUPAC-Name

[3-methylbut-2-enoxy(methylsulfanyl)methyl]benzene

InChI

InChI=1S/C13H18OS/c1-11(2)9-10-14-13(15-3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3

InChI-Schlüssel

GGGMKPFRSIPPQW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCOC(C1=CC=CC=C1)SC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.